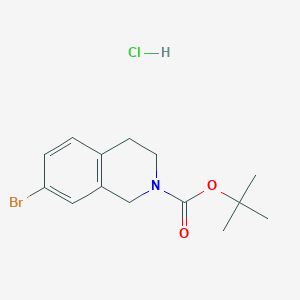
tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride: is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride typically involves multiple steps. One common method includes the bromination of 3,4-dihydroisoquinoline followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of isoquinoline derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) can be used for reduction.
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions can be used for oxidation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated isoquinolines, while reduction can produce dihydroisoquinoline derivatives.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of isoquinoline derivatives with biological targets. It may serve as a lead compound for the development of new drugs.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of materials with specific properties
作用機序
The mechanism of action of tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the isoquinoline ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate specific pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- tert-Butyl 7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride
- tert-Butyl 7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride
- tert-Butyl 7-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride
Uniqueness
tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, fluoro, and iodo counterparts, the bromine derivative may exhibit different biological activities and chemical reactivities, making it a distinct compound of interest.
特性
CAS番号 |
1956310-55-6 |
|---|---|
分子式 |
C14H19BrClNO2 |
分子量 |
348.66 g/mol |
IUPAC名 |
tert-butyl 7-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H18BrNO2.ClH/c1-14(2,3)18-13(17)16-7-6-10-4-5-12(15)8-11(10)9-16;/h4-5,8H,6-7,9H2,1-3H3;1H |
InChIキー |
YCWFUVYXGQJFPO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


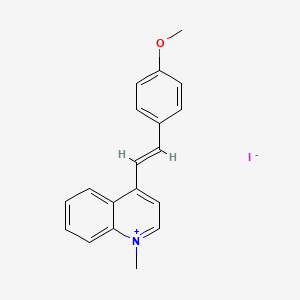
![(4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate](/img/structure/B12889373.png)
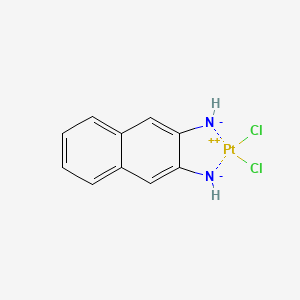
![3-(5-Chloro-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12889388.png)

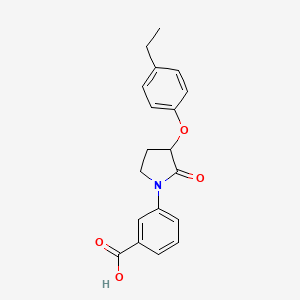

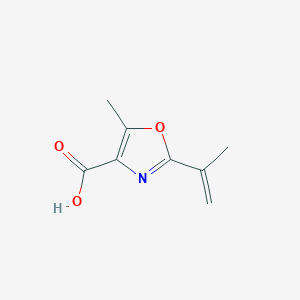
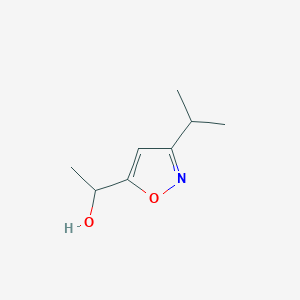

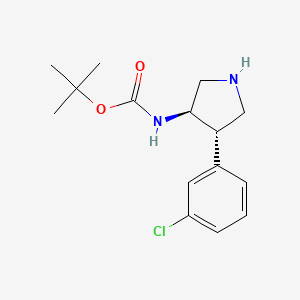
![2-(Bromomethyl)-6-methylbenzo[d]oxazole](/img/structure/B12889444.png)


